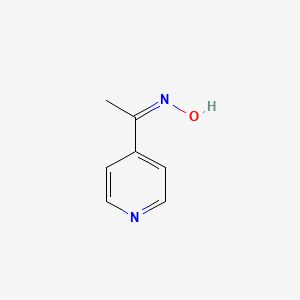

4-Acetilpiridina oxima

Descripción general

Descripción

4-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Acetylpyridine oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63918. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetylpyridine oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpyridine oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Terpolímeros y Estudios Térmicos

La 4-Acetilpiridina oxima se ha utilizado en la síntesis de terpolímeros, que son polímeros compuestos por tres monómeros diferentes. Estos terpolímeros exhiben propiedades significativas como la estabilidad térmica, lo que los hace adecuados para una variedad de aplicaciones, que incluyen recubrimientos y dispositivos biomédicos . La estabilidad térmica es crucial para los materiales que necesitan resistir altas temperaturas sin descomponerse, lo cual es esencial en muchos procesos industriales.

Adhesivos

El papel del compuesto en la síntesis de terpolímeros autoentrecruzados sugiere su posible aplicación en el desarrollo de adhesivos . Los adhesivos requieren robustez y durabilidad, las cuales pueden ser impartidas por la estabilidad térmica y las propiedades de entrecruzamiento de los terpolímeros derivados de la this compound.

Materiales de Recubrimiento

Se ha informado que los terpolímeros derivados de la this compound poseen excelente estabilidad térmica y actividad antimicrobiana, lo que los hace adecuados para su uso en materiales de recubrimiento . Estos recubrimientos se pueden aplicar a diversas superficies para proteger contra el crecimiento microbiano, lo cual es particularmente beneficioso en entornos de atención médica.

Aplicaciones Semiconductoras

La síntesis de terpolímeros funcionales a partir de this compound indica su posible aplicación en la industria de los semiconductores . Los semiconductores son la columna vertebral de la electrónica moderna, y se necesitan materiales con alta estabilidad térmica para garantizar la confiabilidad y la longevidad de los componentes electrónicos.

Catalizadores

Se han explorado terpolímeros que involucran this compound para su uso como catalizadores . Los catalizadores son sustancias que aceleran las reacciones químicas sin consumirse en el proceso, y la estabilidad de estos terpolímeros puede mejorar la eficiencia de varios procesos químicos industriales.

Fibras Resistentes al Fuego

Si bien no se mencionan explícitamente aplicaciones directas de la this compound en fibras resistentes al fuego, la estabilidad térmica de sus terpolímeros derivados sugiere posibles vías de investigación en este campo . Las fibras resistentes al fuego son cruciales para la seguridad en diversas industrias, como la lucha contra incendios y la aeroespacial.

Resinas de Intercambio Iónico

La participación del compuesto en la síntesis de terpolímeros con posibles capacidades de intercambio iónico apunta a su aplicación en procesos de purificación de agua y separación química . Las resinas de intercambio iónico se utilizan para eliminar iones no deseados de las soluciones, reemplazándolos por iones de las resinas.

Actividad Biológica

Las oximas de piridina, incluidos los derivados como la this compound, se han estudiado por su actividad biológica. Se sabe que exhiben una gama de propiedades biológicas, que se pueden aprovechar en aplicaciones farmacéuticas . La exploración de estos compuestos en el desarrollo de fármacos podría conducir a nuevos tratamientos para diversas enfermedades.

Mecanismo De Acción

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .

Result of Action

Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .

Análisis Bioquímico

Biochemical Properties

4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by 4-acetylpyridine oxime helps restore its normal function, thereby mitigating the toxic effects of organophosphates .

Cellular Effects

The effects of 4-acetylpyridine oxime on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, 4-acetylpyridine oxime has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .

Molecular Mechanism

At the molecular level, 4-acetylpyridine oxime exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-acetylpyridine oxime have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 4-acetylpyridine oxime can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .

Dosage Effects in Animal Models

The effects of 4-acetylpyridine oxime vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-Acetylpyridine oxime is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, 4-acetylpyridine oxime is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-acetylpyridine oxime is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .

Propiedades

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: 4-Acetylpyridine oxime (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of 4-acetylpyridine oxime and how have these been investigated?

A: Research has demonstrated that 4-acetylpyridine oxime exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of 4-acetylpyridine oxime-based polymers?

A: The thermal stability of terpolymers incorporating 4-acetylpyridine oxime has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on 4-acetylpyridine oxime derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on 4-acetylpyridine oxime derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)

![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)